molecular formula C12H14N2 B14529280 [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile CAS No. 62702-82-3

[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile

Cat. No.: B14529280
CAS No.: 62702-82-3
M. Wt: 186.25 g/mol
InChI Key: VULCZWJDIIFRMK-UHFFFAOYSA-N
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Description

[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile is an organic compound with the molecular formula C12H14N2 It is characterized by a cyclohexylidene ring substituted with a propan-2-ylidene group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile typically involves the reaction of cyclohexanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can undergo nucleophilic substitution reactions with amines or alcohols to form imines or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines (e.g., methylamine), alcohols (e.g., methanol)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Imines, esters

Scientific Research Applications

[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Propan-2-ylidene)cyclohexylidene]malononitrile
  • Methylammonium lead halide
  • 2-(2-(Dimethylamino)ethoxy)ethanol

Uniqueness

Compared to similar compounds, [4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dual nitrile groups and cyclohexylidene ring make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

62702-82-3

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(4-propan-2-ylidenecyclohexylidene)propanedinitrile

InChI

InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12(7-13)8-14/h3-6H2,1-2H3

InChI Key

VULCZWJDIIFRMK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(=C(C#N)C#N)CC1)C

Origin of Product

United States

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